3-(3-Biphenylyl)azetidine Hydrochloride
Description
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-(3-phenylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)15-10-16-11-15;/h1-9,15-16H,10-11H2;1H |
InChI Key |
VDZKJBPVQSVEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Azetidine Derivatives
Azetidine compounds, including 3-(3-Biphenylyl)azetidine hydrochloride, are typically synthesized via cyclization reactions involving substituted arylmethylamines and propane derivatives bearing leaving groups at the 1 and 3 positions. The process often includes:
- Reaction of a primary arylmethylamine (e.g., benzhydrylamine or benzylamine) with a propane derivative such as 1-bromo-3-chloropropane.
- Cyclization to form the azetidine ring.
- Removal of protecting groups via hydrogenolysis.
- Formation of the hydrochloride salt by acid addition.
This approach is outlined in a patented process that emphasizes the use of non-nucleophilic bases, water, and hot organic solvents to optimize cyclization and yield.
Specific Preparation of 3-(3-Biphenylyl)azetidine Hydrochloride
While direct literature on 3-(3-Biphenylyl)azetidine hydrochloride is limited, the preparation closely follows the general azetidine synthesis methodology with biphenyl substitution on the arylmethylamine precursor. The key steps include:
Formation of N-protected azetidine intermediate
- Reacting 3-biphenylmethylamine with 1-bromo-3-chloropropane in a hot organic solvent (e.g., butanol-water mixture) with a non-nucleophilic base and controlled water addition to promote cyclization.
- Temperature maintained around 95-105 °C for several hours.
- The intermediate is isolated and purified.
Hydrogenolysis and salt formation
- The N-protected azetidine is dissolved in a protic solvent such as methanol.
- A strong mineral acid (e.g., hydrochloric acid) is added.
- The mixture is subjected to hydrogen gas in the presence of a palladium catalyst (e.g., palladium on charcoal) at 40-80 °C and 40-80 psi for 1-3 hours to remove the protecting group.
- The azetidine hydrochloride salt is concentrated by evaporation.
Liberation of azetidine free base (optional)
- The azetidine hydrochloride salt concentrate is neutralized with a hot, concentrated strong base solution (e.g., potassium hydroxide 40-80 wt%) at 80-110 °C.
- The free base is liberated as vapor and condensed to obtain the liquid azetidine free base if required.
This process yields the azetidine hydrochloride salt with high purity and yield.
Comparative Preparation Using Benzylamine and Epoxy Chloropropane (Related Azetidine Derivative)
A closely related method for 3-hydroxy-azetidine hydrochloride, which shares similar azetidine ring formation principles, involves:
- Ring-opening of epoxy chloropropane by benzylamine at 0-5 °C.
- Cyclization promoted by sodium carbonate in acetonitrile under reflux.
- Hydrogenation with palladium on carbon in methanol with hydrochloric acid to yield the hydrochloride salt.
This method is notable for its short production period (about 2 days), high yields (>85% per step), and high purity (>95%) verified by HPLC analysis. Although this is for the hydroxy-substituted azetidine, the methodology informs the preparation of biphenylyl-substituted azetidines.
Data Tables Summarizing Key Preparation Parameters and Outcomes
| Step | Reaction Components | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Cyclization to N-protected azetidine | 3-biphenylmethylamine + 1-bromo-3-chloropropane, non-nucleophilic base, water, hot organic solvent | 95-105 °C, several hours | 85-90 (estimated) | >95 (typical) | Agitation critical; water promotes cyclization |
| 2. Hydrogenolysis and salt formation | N-protected azetidine + HCl + Pd/C + H2 | 40-80 °C, 40-80 psi H2, 1-3 h | 85-95 | >95 | Palladium catalyst removes protecting group |
| 3. Salt neutralization (optional) | Azetidine hydrochloride + strong base (KOH) | 80-110 °C, aqueous 40-80 wt% base | 80-90 | >95 | Free base obtained by vapor condensation |
Data adapted from patent literature and related synthesis reports.
Extensive Research Discoveries and Notes
Catalyst choice: Palladium on carbon is preferred for hydrogenolysis due to its efficiency in removing protecting groups without decomposing the azetidine ring.
Reaction medium: Use of mixed solvents (e.g., butanol-water or methanol-water) and non-nucleophilic bases enhances cyclization yields and purity by minimizing side reactions.
Temperature control: Maintaining reaction temperatures within specified ranges (85-150 °C for cyclization, 40-80 °C for hydrogenolysis) is crucial for optimal yields and to prevent decomposition.
Water role: Water presence is essential in the cyclization step to facilitate ring closure and suppress intermolecular side reactions.
Industrial scalability: The described methods have been developed with industrial application in mind, offering short reaction times, high yields, and relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions: MFCD32662241 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32662241 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32662241 depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
MFCD32662241 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use in developing new therapeutic agents. In medicine, MFCD32662241 is being investigated for its potential to treat various diseases. In industry, it is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD32662241 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory and Neuroprotective Effects
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride : Inhibits NLRP3 inflammasome and NF-κB signaling in microglial cells, reducing neuroinflammation in models of Alzheimer’s and ischemia .
- 3-(3-Biphenylyl)azetidine hydrochloride (hypothetical) : The biphenyl group may similarly target inflammatory pathways, though empirical data are lacking.
Receptor-Specific Activity
- Encenicline hydrochloride : An α7 nAChR agonist for Alzheimer’s, structurally distinct (benzothiophene core) but shares azetidine’s role in CNS targeting .
- BLU-945 intermediates : Azetidine derivatives like 3-(methoxymethyl)azetidine hydrochloride are used in kinase inhibitors, highlighting scaffold versatility in oncology .
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-Biphenylyl)azetidine Hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For azetidine derivatives, common approaches include:
- Nucleophilic substitution : Reacting azetidine precursors (e.g., 3-hydroxyazetidine hydrochloride) with biphenyl electrophiles under basic conditions. Solvents like dichloromethane or 1,2-dimethoxyethane are often used, with yields optimized by varying reaction temperatures (60–100°C) .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling to introduce the biphenyl moiety. This method requires careful selection of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) .
Table 1: Representative Synthetic Conditions
Q. How is 3-(3-Biphenylyl)azetidine Hydrochloride characterized post-synthesis?
Methodological Answer: Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to confirm azetidine ring integrity and biphenyl substitution patterns. For example, the azetidine protons typically resonate at δ 3.5–4.5 ppm .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers .
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrophilic azetidine hydrochloride moiety. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at −20°C. Degradation occurs via hydrolysis of the azetidine ring in acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 3-(3-Biphenylyl)azetidine Hydrochloride?
Methodological Answer: Use Design of Experiments (DoE) to systematically evaluate variables:
- Catalyst loading (e.g., 1–5 mol% Pd for Suzuki coupling) .
- Solvent polarity : Higher polarity solvents (DMF, DMSO) may enhance nucleophilic substitution rates .
- Temperature gradients : Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12 hrs) .
Table 2: DoE Case Study for Suzuki Coupling
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Catalyst (mol%) | 1 | 5 | 3 |
| Temperature (°C) | 80 | 120 | 100 |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ |
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies may arise from:
- Purity : Impurities (e.g., unreacted biphenyl precursors) can skew bioassay results. Validate purity via LC-MS .
- Stereochemistry : Enantiomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate stereoisomers .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
Q. What computational methods predict the reactivity of 3-(3-Biphenylyl)azetidine Hydrochloride in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict reaction pathways and transition states. For example, calculate activation energies for nucleophilic substitution at the azetidine nitrogen .
- Machine Learning : Train models on PubChem data to forecast regioselectivity in cross-coupling reactions .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
